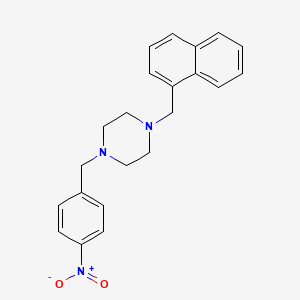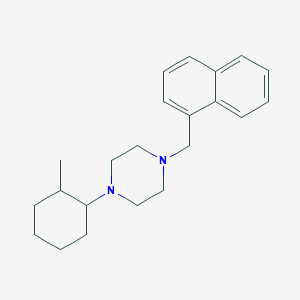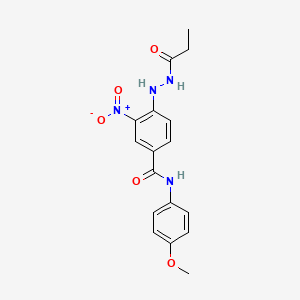![molecular formula C24H22N6O3S B10880706 2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10880706.png)
2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a triazole ring, and a pyridyl group, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 4-methoxyaniline, which is then converted into N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate undergoes acylation to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, followed by cyclization to yield the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the triazole ring could produce dihydrotriazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and pyridyl group are known to bind to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole and methoxyphenyl groups but lacks the pyridyl group.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Contains a methoxyphenyl and pyridyl group but has an imidazole ring instead of a triazole ring.
Uniqueness
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of a methoxyphenyl group, a triazole ring, and a pyridyl group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N6O3S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C24H22N6O3S/c1-33-20-9-7-17(8-10-20)15-21(31)26-27-22(32)16-34-24-29-28-23(18-11-13-25-14-12-18)30(24)19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,26,31)(H,27,32) |
InChI Key |
GCPKKBZROPVLFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)

![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)

![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10880650.png)
![2-(2,4-dichlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10880654.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B10880662.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10880666.png)
![N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B10880671.png)
![4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10880674.png)

![(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880681.png)
methanone](/img/structure/B10880690.png)
